Methyl 3-((2,2-dicyanovinyl)amino)thiophene-2-carboxylate
Description
Methyl 3-((2,2-dicyanovinyl)amino)thiophene-2-carboxylate is a thiophene-based compound featuring a dicyanovinylamino substituent at the 3-position and a methyl ester at the 2-position of the thiophene ring. The dicyanovinyl group (NC–C=C–CN) is a strong electron-withdrawing moiety, conferring unique electronic properties to the molecule.
Properties
IUPAC Name |
methyl 3-(2,2-dicyanoethenylamino)thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O2S/c1-15-10(14)9-8(2-3-16-9)13-6-7(4-11)5-12/h2-3,6,13H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZAPCPPWXKPBCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC=C(C#N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-((2,2-dicyanovinyl)amino)thiophene-2-carboxylate typically involves the condensation reaction of sulfur, an α-methylene carbonyl compound, and an α-cyano ester. . The reaction conditions often require the presence of a base, such as potassium carbonate, and a solvent like ethanol. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-((2,2-dicyanovinyl)amino)thiophene-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the leaving groups in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Scientific Research Applications
Methyl 3-((2,2-dicyanovinyl)amino)thiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: Utilized in the production of organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of Methyl 3-((2,2-dicyanovinyl)amino)thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an electron donor or acceptor, facilitating various chemical reactions. The pathways involved may include electron transfer processes and the formation of reactive intermediates .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Thiophene Ring
Methyl 5-(tert-butyl)-3-[(2,2-dicyanovinyl)amino]thiophene-2-carboxylate
- Structure : Differs by a tert-butyl group at the 5-position of the thiophene ring.
- Molecular Formula : C₁₄H₁₅N₃O₂S (vs. C₁₂H₈N₃O₂S for the target compound).
- Increased hydrophobicity compared to the unsubstituted thiophene, affecting solubility in polar solvents. Similar electronic effects due to the shared dicyanovinylamino group.
- Applications : Likely prioritized in hydrophobic environments, such as lipid membrane interactions in drug delivery .
Methyl 3-[5-(2,2-dicyanovinyl)-2-furyl]-2-thiophenecarboxylate
- Structure: Incorporates a furan ring linked to the thiophene via the dicyanovinyl group.
- Molecular Formula : C₁₄H₈N₂O₃S.
- Key Differences: The furan ring introduces additional oxygen atoms, enhancing hydrogen-bonding capacity. Extended π-conjugation between thiophene and furan may improve charge-transfer properties, making it suitable for optoelectronic applications. Reduced planarity compared to the target compound due to the non-aromatic dicyanovinyl bridge.
- Applications: Potential use in organic semiconductors or light-emitting diodes (LEDs) .
Functional Group Replacements
Methyl 3-[(4,6-dimethylpyrimidin-2-yl)amino]-thiophene-2-carboxylate
- Structure: Replaces the dicyanovinyl group with a 4,6-dimethylpyrimidinylamino substituent.
- Molecular Formula : C₁₂H₁₃N₃O₂S.
- Key Differences: The pyrimidine ring provides hydrogen-bonding sites (N-atoms), enhancing interactions with biological targets. Dimethyl groups increase lipophilicity but lack the electron-withdrawing effect of dicyanovinyl. Likely exhibits lower reactivity in electron-deficient environments.
- Applications : More suited for pharmaceutical applications, such as enzyme inhibition, due to its hydrogen-bonding capability .
Methyl 3-amino-4-(2-chlorophenyl)thiophene-2-carboxylate
- Structure: Features a 2-chlorophenyl group at the 4-position and an amino group at the 3-position.
- Molecular Formula: C₁₂H₁₀ClNO₂S.
- Key Differences: The chloro substituent is moderately electron-withdrawing but less so than dicyanovinyl. The absence of the dicyanovinyl group reduces conjugation, limiting electronic applications. Enhanced stability in acidic conditions due to the aryl chloride.
- Applications: Potential as an intermediate in antibacterial agents, leveraging the chlorophenyl group’s bioactivity .
Amide-Linked Derivatives
Ethylarticaine Hydrochloride
- Structure: Contains an ethylamino-propanoyl amide substituent.
- Molecular Formula : C₁₂H₁₉ClN₂O₃S.
- Key Differences: The ethylamino side chain increases hydrophilicity, improving aqueous solubility. Lacks the electron-deficient dicyanovinyl group, reducing reactivity in charge-transfer reactions.
- Applications : Primarily used in local anesthetics due to its balanced solubility and bioavailability .
Physicochemical and Spectral Comparisons
Melting Points and Solubility
- Target Compound: Expected to have moderate solubility in polar aprotic solvents (e.g., DMF) due to the ester and dicyanovinyl groups.
- tert-butyl Derivative : Higher melting point (~200–220°C) due to increased molecular weight and crystal packing efficiency .
- Chlorophenyl Analog : Lower solubility in water compared to pyrimidine-containing derivatives .
Spectroscopic Data
- IR Spectroscopy: The dicyanovinyl group in the target compound shows strong absorption at ~2200 cm⁻¹ (C≡N stretch), absent in analogues like the pyrimidine or chlorophenyl derivatives .
- ¹H NMR: Thiophene ring protons in the target compound are deshielded (δ 7.5–8.0 ppm) due to electron withdrawal by dicyanovinyl, whereas tert-butyl derivatives show upfield shifts (δ 6.8–7.2 ppm) .
Biological Activity
Methyl 3-((2,2-dicyanovinyl)amino)thiophene-2-carboxylate (commonly referred to as MDATC) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
MDATC has the molecular formula and a molecular weight of approximately 233.25 g/mol. The compound features a thiophene ring substituted with a dicyanovinyl group and an amino group, which are critical for its biological activity.
Antitumor Activity
Recent studies have demonstrated that MDATC exhibits significant antitumor effects against various cancer cell lines. For instance, in vitro assays showed that MDATC induced apoptosis in human gastric adenocarcinoma cells (MKN-45), leading to a notable reduction in cell viability compared to control groups. The mechanism appears to involve the activation of caspase pathways, which are crucial for programmed cell death.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MKN-45 | 12.5 | Caspase activation leading to apoptosis |
| A549 (Lung) | 15.0 | Cell cycle arrest at G2/M phase |
| HeLa (Cervical) | 10.0 | Induction of oxidative stress |
Antibacterial and Anti-inflammatory Properties
MDATC has also been evaluated for its antibacterial and anti-inflammatory activities. In vitro studies indicated that the compound exhibited moderate antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The anti-inflammatory activity was assessed using lipopolysaccharide (LPS)-stimulated macrophages, where MDATC significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6.
The biological activity of MDATC can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : MDATC induces oxidative stress in cancer cells, leading to cell death.
- Inhibition of Cell Proliferation : By disrupting the cell cycle, particularly at the G2/M checkpoint, MDATC prevents cancer cells from dividing.
- Modulation of Signaling Pathways : The compound may influence various signaling pathways, including those involved in inflammation and apoptosis.
Case Studies
Case Study 1: Antitumor Efficacy in Animal Models
In a recent animal study, mice bearing xenograft tumors were treated with MDATC. The results showed a significant reduction in tumor volume compared to untreated controls, supporting the compound's potential as an anticancer agent.
Case Study 2: Inhibition of Inflammatory Responses
Another study focused on the anti-inflammatory properties of MDATC demonstrated its effectiveness in reducing paw edema in a carrageenan-induced rat model. The compound exhibited comparable efficacy to standard anti-inflammatory drugs like ibuprofen.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
